

Isosativanone: A Technical Guide to its Physicochemical Properties and Biological Significance

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Compound of Interest

Compound Name: *Isosativanone*

Cat. No.: *B15287397*

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Introduction

Isosativanone, a member of the isoflavanone class of flavonoids, is a naturally occurring phenolic compound. Isoflavanones are of significant interest to the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and estrogenic activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isosativanone**, details established experimental methodologies for their determination, and explores its potential biological significance. While specific experimental data for **Isosativanone** is limited in publicly accessible literature, this guide consolidates available information and provides context based on related isoflavonoid compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **Isosativanone** is presented below. It is important to note that some of these values are predicted due to a lack of extensive experimental data for this specific compound.

Property	Value	Source
IUPAC Name	3-(2-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one	PubChem
CAS Number	82829-55-8	ChemicalBook[1]
Molecular Formula	C ₁₇ H ₁₆ O ₅	PubChem
Molecular Weight	300.31 g/mol	ChemicalBook[1]
Boiling Point (Predicted)	468.6 ± 45.0 °C	ChemicalBook[1]
Density (Predicted)	1.281 ± 0.06 g/cm ³	ChemicalBook[1]
Solubility	Soluble in acetone and DMSO (inferred from related compounds)	N/A

Spectroscopic Data

Detailed experimental spectroscopic data for **Isosativanone** is not readily available. However, the expected spectral characteristics can be inferred from the general properties of isoflavanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **Isosativanone** is expected to show characteristic signals for aromatic protons, methoxy group protons, and the protons of the heterocyclic C-ring. Aromatic protons would typically appear in the downfield region (δ 6.0-8.0 ppm). The methoxy group protons would likely be observed as sharp singlets around δ 3.8-4.0 ppm. The protons on the C-ring would exhibit complex splitting patterns in the upfield region.
- ¹³C NMR:** The carbon-13 NMR spectrum would display signals corresponding to the 17 carbon atoms in the **Isosativanone** structure. The carbonyl carbon of the C-ring would be significantly downfield (around δ 190-200 ppm). Aromatic and olefinic carbons would resonate in the δ 100-160 ppm range, while the aliphatic carbons of the C-ring and the methoxy carbons would appear at higher field strengths.

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight of **Isosativanone**. The molecular ion peak ($[M]^+$) would be expected at m/z 300. Fragmentation patterns would likely involve the retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring, a characteristic fragmentation pathway for flavonoids.

Infrared (IR) Spectroscopy

The IR spectrum of **Isosativanone** would be expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

- A broad O-H stretching band around $3200\text{--}3500\text{ cm}^{-1}$ due to the phenolic hydroxyl group.
- C-H stretching vibrations for aromatic and aliphatic protons just above and below 3000 cm^{-1} , respectively.
- A strong C=O stretching band for the ketone group in the C-ring, typically around $1650\text{--}1680\text{ cm}^{-1}$.
- C=C stretching bands for the aromatic rings in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-O stretching bands for the ether and phenol groups in the $1000\text{--}1300\text{ cm}^{-1}$ region.

Experimental Protocols

Detailed experimental protocols for the characterization of **Isosativanone** are not available. However, the following are generalized and widely accepted methodologies for determining the physicochemical properties of flavonoid compounds.

Determination of Melting Point

The melting point of a purified solid sample of **Isosativanone** can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment

The solubility of **Isosativanone** can be determined by adding a known amount of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or acetone- d_6). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC or GC, is used to determine the accurate mass and elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
- **Infrared Spectroscopy:** The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film, or analyzed in solution using a suitable solvent that does not have interfering absorptions in the regions of interest.

Potential Biological Activity and Signaling Pathways

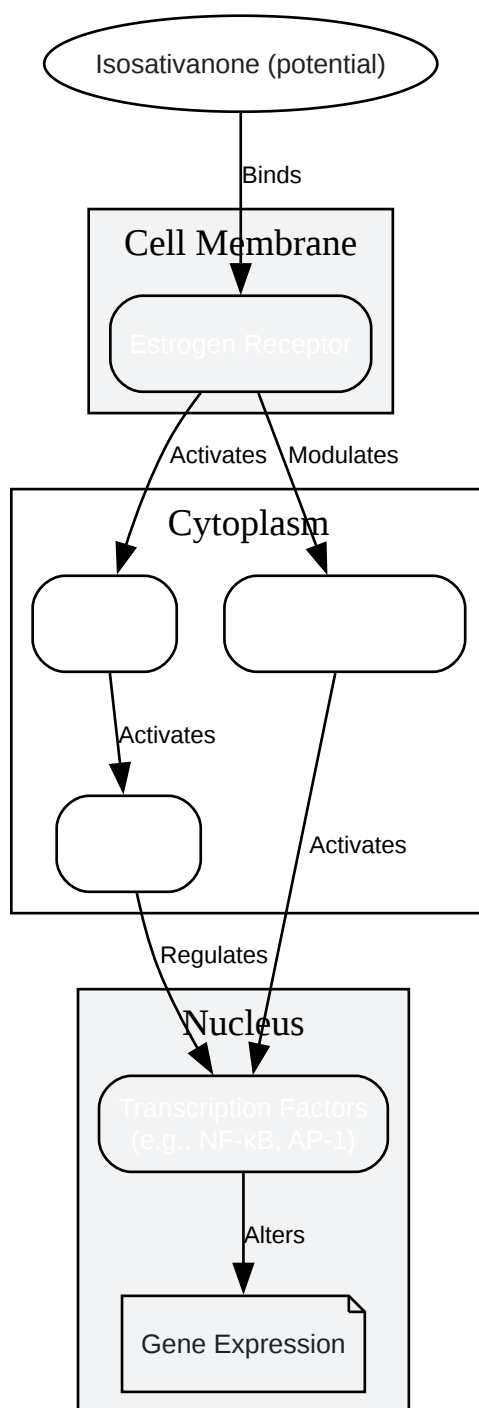
While specific studies on the biological activity and the modulation of signaling pathways by **Isosativanone** are scarce, isoflavones as a class are known to exert a variety of biological effects. They are particularly recognized for their interaction with estrogen receptors and their ability to modulate intracellular signaling cascades.

Given its structural similarity to other well-studied isoflavones like genistein and daidzein, **Isosativanone** may potentially influence signaling pathways involved in:

- **Cell Proliferation and Apoptosis:** Many isoflavones have been shown to modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical regulators of cell growth, survival, and apoptosis.

- Inflammation: Isoflavones can interfere with inflammatory processes by modulating the NF- κ B signaling pathway.
- Oxidative Stress: As phenolic compounds, isoflavones can act as antioxidants and may influence cellular redox signaling.

Below is a representative diagram illustrating a common signaling pathway that is often modulated by isoflavones. It is important to emphasize that the specific interactions of **Isosativanone** with these pathways have not yet been experimentally elucidated.



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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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